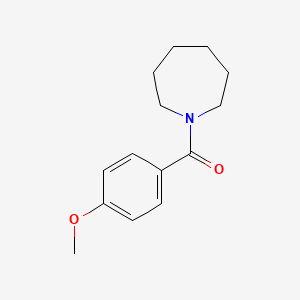

1-(4-methoxybenzoyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azepane derivatives often involves complex reactions and methodologies. For instance, a practical method for synthesizing novel antifungal (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from commercially available intermediates, has been developed. This process demonstrates moderate to high fungicidal activities against various phytopathogenic fungi, highlighting the potential of azepane derivatives in agriculture (Yang et al., 2017). Additionally, the synthesis of 1,2-diazepine derivatives via a regio- and enantioselective formal [4 + 3] annulation reaction has been achieved, showcasing the versatility of azepane derivatives in synthesizing complex molecules with high selectivity (Guo et al., 2014).

Molecular Structure Analysis

The molecular structure of azepane derivatives is confirmed using techniques like 1H NMR, 13C NMR, high-resolution mass spectroscopy, and X-ray crystal structure analysis. These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, which is crucial for further applications and studies (Yang et al., 2017).

Chemical Reactions and Properties

Azepane derivatives engage in various chemical reactions, demonstrating their reactivity and potential for creating a wide range of compounds. For example, the photolysis of o-azidobenzoic acid derivatives leads to the formation of 3-substituted 2-methoxy-3H-azepines, showcasing the reactivity of azepane derivatives under specific conditions (Purvis et al., 1978).

Physical Properties Analysis

The physical properties of azepane derivatives, such as solubility and molecular weight, are determined through spectroscopic characterization and structural analysis. These properties are essential for understanding the behavior of azepane derivatives in different environments and for their application in various fields (Moustafid et al., 1991).

Chemical Properties Analysis

The chemical properties of azepane derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthesis and medicinal chemistry. Studies have developed methodologies for synthesizing functionalized dihydroquinolines, quinolines, and dihydrobenzo[b]azepine, showcasing the versatility of azepane derivatives in organic synthesis (Jalal et al., 2014).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Polymer Science and Synthesis : One study elaborated on the electrosynthesis and characterization of polymers derived from methoxybenzene compounds, highlighting their potential in materials science due to their solubility and structural properties (Moustafid et al., 1991).

Colon-Specific Drug Release : Poly(ether-ester) azo polymers have been synthesized to evaluate their biodegradability for colon-targeted drug delivery, demonstrating the role of specific functional groups in achieving site-specific drug release (Samyn et al., 1995).

Antifungal Agents : The development of novel antifungals through the synthesis of (E)-5-(methoxyimino)-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues has shown moderate to high activity against phytopathogenic fungi, underlining the therapeutic potential of such structures in agriculture and medicine (Yang et al., 2017).

Photochemical Applications : Research into azobenzene photoswitching has revealed that certain derivatives, including those with methoxy groups, can be switched using visible light instead of UV, presenting less risk for biological applications (Beharry et al., 2011).

Organic and Medicinal Chemistry

Cancer Research : The structure-based optimization of azepane derivatives as PKB inhibitors offers insights into the design of potent anticancer agents, showcasing the therapeutic relevance of these structures in targeting key signaling molecules (Breitenlechner et al., 2004).

N-Heterocyclic Chemistry : The synthesis of azepane derivatives through formal 1,3-migration demonstrates the versatility of these structures in generating complex N-heterocycles, important for pharmaceutical development (Feng et al., 2022).

Orientations Futures

While specific future directions for 1-(4-methoxybenzoyl)azepane are not available, there is a significant interest in the development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns . This is due to their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

azepan-1-yl-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCGNCOULVMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzoyl)azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)